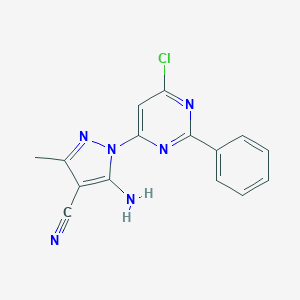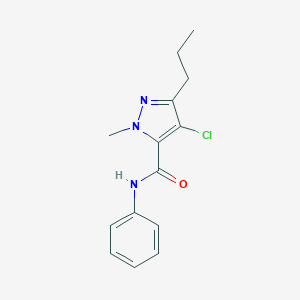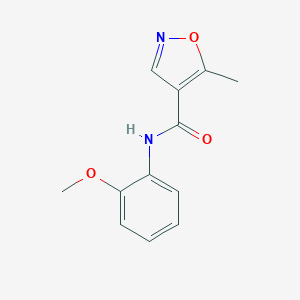
5-amino-1-(6-chloro-2-phenyl-4-pyrimidinyl)-3-methyl-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(6-chloro-2-phenyl-4-pyrimidinyl)-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, CP-690,550, and is a selective Janus kinase 3 (JAK3) inhibitor.
Mécanisme D'action
The mechanism of action of CP-690,550 involves the inhibition of the 5-amino-1-(6-chloro-2-phenyl-4-pyrimidinyl)-3-methyl-1H-pyrazole-4-carbonitrile enzyme, which is a key component of the immune response. 5-amino-1-(6-chloro-2-phenyl-4-pyrimidinyl)-3-methyl-1H-pyrazole-4-carbonitrile plays a critical role in the activation of T cells, which are responsible for the immune response. By inhibiting 5-amino-1-(6-chloro-2-phenyl-4-pyrimidinyl)-3-methyl-1H-pyrazole-4-carbonitrile, CP-690,550 effectively suppresses the immune response, which is a key factor in the development of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant biochemical and physiological effects on the body. In addition to its immunosuppressive effects, CP-690,550 has also been shown to reduce inflammation and pain associated with autoimmune diseases. However, it is important to note that CP-690,550 can also have negative effects on the body, including an increased risk of infection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-690,550 for lab experiments is its selectivity for 5-amino-1-(6-chloro-2-phenyl-4-pyrimidinyl)-3-methyl-1H-pyrazole-4-carbonitrile, which makes it a valuable tool for studying the immune response. However, CP-690,550 also has limitations, including its potential toxicity and the need for careful dosing to avoid negative effects on the body.
Orientations Futures
There are several potential future directions for research involving CP-690,550. One area of interest is in the development of new therapies for autoimmune diseases that are more effective and have fewer side effects than current treatments. Another potential direction for research is in the development of new 5-amino-1-(6-chloro-2-phenyl-4-pyrimidinyl)-3-methyl-1H-pyrazole-4-carbonitrile inhibitors that are even more selective and effective than CP-690,550. Additionally, CP-690,550 may have potential applications in other areas of research, such as cancer treatment and organ transplantation.
Méthodes De Synthèse
The synthesis of CP-690,550 involves a multi-step process that starts with the reaction of 6-chloro-2-phenyl-4-pyrimidinamine with 3-methyl-1H-pyrazole-4-carbonitrile in the presence of a base. The resulting intermediate is then reacted with various reagents to produce the final product.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. CP-690,550 has been shown to effectively suppress the immune response, which is a key factor in the development of these diseases.
Propriétés
Nom du produit |
5-amino-1-(6-chloro-2-phenyl-4-pyrimidinyl)-3-methyl-1H-pyrazole-4-carbonitrile |
|---|---|
Formule moléculaire |
C15H11ClN6 |
Poids moléculaire |
310.74 g/mol |
Nom IUPAC |
5-amino-1-(6-chloro-2-phenylpyrimidin-4-yl)-3-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C15H11ClN6/c1-9-11(8-17)14(18)22(21-9)13-7-12(16)19-15(20-13)10-5-3-2-4-6-10/h2-7H,18H2,1H3 |
Clé InChI |
UTRQWDCAFUOMAL-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
SMILES canonique |
CC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)

![6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287641.png)
![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287643.png)
![6-(4-Methoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287645.png)
![6-Benzyl-3-(2-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287647.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287649.png)
![ethyl 5-amino-1-[2-(methylsulfanyl)-6-phenoxy-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287650.png)
![4-Chlorophenyl 1-methyl-1-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B287651.png)
![methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287653.png)
![Methyl 2-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287654.png)

![3-(2-Methylbenzyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287662.png)